4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Overview
Description
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biological Activities
- Anthelmintic and Anti-inflammatory Activities : New derivatives including 4-(3,4-dimethoxy-phenyl)-5-phenylsulfanyl-thiazol-2-ylamine showed notable anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010).
- Antimicrobial Activity : Sulfide and sulfone derivatives of thiazol-2-ylamines, including compounds structurally related to 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, demonstrated effective antimicrobial properties against various bacterial strains (Badiger, Mulla, Khazi, & Khazi, 2013).
2. Chemical and Physical Properties
- Azo Dyes : Derivatives of (dialkylamino)thiazole dimers, which can be related to this compound, were used in synthesizing azo dyes with notable UV–VIS absorption spectra (Kim, Funabiki, Muramatsu, Shibata, Kim, Shiozaki, Hartmann, & Matsui, 2001).
- Corrosion Inhibition : Thiazoles like 4-phenylthiazole-2-amine have been studied for their potential as corrosion inhibitors, demonstrating significant efficiency in protecting copper surfaces in acidic environments (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
3. Pharmaceutical Research
- Inhibitors of Kynurenine 3-Hydroxylase : N-(4-Phenylthiazol-2-yl)benzenesulfonamides, structurally similar to this compound, were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, important for studying neuronal injury (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
4. Other Applications
- Synthesis of Sugar Derivatives : The compound was used in synthesizing new glucopyranosylthiazoles, showcasing its versatility in chemical synthesis (Darehkordi, Ramezani, & Ranjbar-Karimi, 2013).
- Kinase Inhibition : Some analogs of this compound were found to have significant inhibitory effects on cyclin-dependent kinases, suggesting potential in cancer research (Wang et al., 2004).
Mechanism of Action
Target of Action
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine primarily targets nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype . These receptors are crucial for neurotransmission and are involved in various neural processes, including cognitive function and neuroprotection.
Mode of Action
The compound acts as an agonist at the α7 nAChRs, binding to the receptor sites and mimicking the action of acetylcholine. This binding leads to the opening of ion channels, allowing the influx of calcium ions (Ca²⁺) into the neuron . The increased intracellular calcium concentration triggers a cascade of intracellular signaling pathways.
Biochemical Pathways
Upon activation of the α7 nAChRs, several downstream signaling pathways are affected, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity. The activation of these pathways can lead to enhanced cognitive functions and neuroprotection.
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a high affinity for the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the activation of α7 nAChRs by this compound results in increased synaptic transmission and enhanced neuroplasticity . At the cellular level, this leads to improved cognitive functions, neuroprotection, and potentially, the alleviation of neurodegenerative symptoms.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of this compound . For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures ensure its stability and activity. Additionally, the presence of competing ions can affect its binding affinity to the α7 nAChRs.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCDEWBJMQJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353565 | |
Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23111-45-7 | |
Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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